molecular formula C16H25NO2S B2844427 N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide CAS No. 2310125-99-4

N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide

Cat. No.: B2844427
CAS No.: 2310125-99-4
M. Wt: 295.44
InChI Key: ZTTTUCLDHPZOMW-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and a phenylbutanamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-methoxy-4-methylsulfanylbutylamine. This intermediate is synthesized through a series of reactions, including alkylation and substitution reactions.

    Coupling Reaction: The intermediate is then coupled with 4-phenylbutanoic acid or its derivatives using coupling reagents like carbodiimides (e.g., DCC) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
  • N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
  • 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-19-15(11-12-20-2)13-17-16(18)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTTUCLDHPZOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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